molecular formula C20H21NO2S2 B2527744 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide CAS No. 1421522-57-7

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide

Cat. No.: B2527744
CAS No.: 1421522-57-7
M. Wt: 371.51
InChI Key: PIVIPOCJSNDHDZ-UHFFFAOYSA-N
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Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide is a complex heterocyclic compound featuring a 4-phenylbutanamide backbone linked to a bis-thiophene moiety. The molecule contains two thiophene rings connected via a hydroxymethyl group, with one thiophene substituted at the 2-position.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c22-19(10-4-8-15-6-2-1-3-7-15)21-14-16-11-12-18(25-16)20(23)17-9-5-13-24-17/h1-3,5-7,9,11-13,20,23H,4,8,10,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVIPOCJSNDHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

IR Spectroscopy

  • Thiadiazole Analog (Y204-6533) : Strong C=O absorption ~1680 cm⁻¹; C–N (thiadiazole) ~1350 cm⁻¹.
  • Thiazolidinone Analog : C=S stretch ~1250–1300 cm⁻¹; conjugated C=O (thiazolidinone) ~1700 cm⁻¹.

Crystallography

  • The morpholine-thiophene benzamide derivative exhibits a chair conformation for the morpholine ring and a dihedral angle of 63.54° between thiophene and morpholine planes. Hydrogen-bonding networks (N–H⋯O) form 1D chains, suggesting similar intermolecular interactions for the target compound.

Key Structural and Functional Divergences

Heterocyclic Diversity : The target’s bis-thiophene system contrasts with thiadiazole (Y204-6533), isoxazole-thiophene (), and morpholine-thiophene () scaffolds. These differences impact electronic properties and binding affinities.

Hydrogen-Bonding Potential: The hydroxymethyl group in the target compound offers additional H-bond donor/acceptor sites compared to non-hydroxylated analogs like Y204-6533.

Tautomerism : Unlike triazole-thione derivatives (e.g., compounds [7–9] in ), the target compound lacks evidence of tautomeric equilibria but shares IR spectral features (C=O absence post-cyclization).

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a thiophene core structure, which is recognized for its stability and electronic properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is represented as follows:

C18H20N2O2S2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2

Key Properties:

  • Molecular Weight: Approximately 350.5 g/mol
  • Solubility: Not explicitly defined in the available literature but expected to vary based on solvent polarity due to the presence of hydrophilic hydroxyl groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of thiophene derivatives through electrophilic substitution.
  • Coupling reactions to attach the phenylbutanamide moiety.
  • Hydroxymethylation to introduce the hydroxy group.

Antiviral Properties

Research indicates that compounds with similar thiophene structures have shown antiviral activity, particularly against viral polymerases. For instance, studies on related thiophene derivatives have demonstrated effective inhibition against dengue virus polymerase . The mechanism often involves binding to the active site of the polymerase, preventing viral replication.

Antimicrobial Activity

Thiophene-based compounds are known for their antibacterial properties, which may extend to this compound. Sulfonamides, a class that this compound may relate to, are recognized for their efficacy against various bacterial strains.

Case Study 1: Antiviral Efficacy

In a study evaluating non-nucleoside inhibitors against dengue virus, several thiophene derivatives were synthesized and tested. The most potent compounds exhibited submicromolar activity across all four dengue virus serotypes . This suggests that this compound could possess similar antiviral properties.

Case Study 2: Antimicrobial Screening

A series of sulfonamide derivatives were tested for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds exhibiting structural similarities to this compound showed promising results with minimal inhibitory concentrations (MICs) in the range of 1–10 µg/mL.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: Binding to enzymes critical for viral replication or bacterial cell wall synthesis.
  • Receptor Interaction: Potential interaction with biological receptors that modulate cellular responses.

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